molecular formula C10H18O2 B13885379 Tert-butyl 3-methylpent-4-enoate

Tert-butyl 3-methylpent-4-enoate

Cat. No.: B13885379
M. Wt: 170.25 g/mol
InChI Key: HURUVDUYJWQAJE-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylpent-4-enoate is an organic compound with the molecular formula C10H18O2 It is an ester derived from the reaction between tert-butyl alcohol and 3-methylpent-4-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methylpent-4-enoate typically involves the esterification of 3-methylpent-4-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh reagents and minimizing by-product formation.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-methylpent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Functionalized esters or amides.

Scientific Research Applications

Tert-butyl 3-methylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed ester hydrolysis reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-methylpent-4-enoate exerts its effects depends on the specific reaction or application. For instance, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

  • Tert-butyl 2-methylpent-4-enoate
  • Tert-butyl 4-methylpent-3-enoate
  • Tert-butyl but-3-enoate

Comparison: Tert-butyl 3-methylpent-4-enoate is unique due to the position of the double bond and the methyl group on the pent-4-enoate chain. This structural feature can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the position of the double bond can affect the compound’s susceptibility to oxidation or reduction, while the presence of the tert-butyl group can impact its steric properties and stability.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

tert-butyl 3-methylpent-4-enoate

InChI

InChI=1S/C10H18O2/c1-6-8(2)7-9(11)12-10(3,4)5/h6,8H,1,7H2,2-5H3

InChI Key

HURUVDUYJWQAJE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC(C)(C)C)C=C

Origin of Product

United States

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